Cas no 53718-27-7 (1H-Inden-5-ol,6-(1,1-dimethylethyl)-2,3-dihydro-1,1,3,3-tetramethyl-)

1H-Inden-5-ol,6-(1,1-dimethylethyl)-2,3-dihydro-1,1,3,3-tetramethyl- structure
53718-27-7 structure
Product name:1H-Inden-5-ol,6-(1,1-dimethylethyl)-2,3-dihydro-1,1,3,3-tetramethyl-
CAS No:53718-27-7
MF:C17H26O
MW:246.38774
CID:375846
PubChem ID:104568

1H-Inden-5-ol,6-(1,1-dimethylethyl)-2,3-dihydro-1,1,3,3-tetramethyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Inden-5-ol,6-(1,1-dimethylethyl)-2,3-dihydro-1,1,3,3-tetramethyl-
    • 6-(tert-butyl)-1,1,3,3-tetramethylindan-5-ol
    • 6-tert-butyl-1,1,3,3-tetramethyl-2H-inden-5-ol
    • 6-tert-butyl-1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-5-ol
    • NS00032821
    • 53718-27-7
    • SCHEMBL11160785
    • EINECS 258-716-6
    • 5-hydroxy-6-tert.-butyl-1,1,3,3-tetramethyl indane
    • DTXSID40201973
    • PMNVVCYFXVWMON-UHFFFAOYSA-N
    • Inchi: InChI=1S/C17H26O/c1-15(2,3)13-8-11-12(9-14(13)18)17(6,7)10-16(11,4)5/h8-9,18H,10H2,1-7H3
    • InChI Key: PMNVVCYFXVWMON-UHFFFAOYSA-N
    • SMILES: CC1(CC(C2=CC(=C(C=C21)C(C)(C)C)O)(C)C)C

Computed Properties

  • Exact Mass: 246.19848
  • Monoisotopic Mass: 246.198365
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 321
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.8
  • Topological Polar Surface Area: 20.2

Experimental Properties

  • Density: 0.945
  • Boiling Point: 312.1°Cat760mmHg
  • Flash Point: 140.5°C
  • Refractive Index: 1.505
  • PSA: 20.23

1H-Inden-5-ol,6-(1,1-dimethylethyl)-2,3-dihydro-1,1,3,3-tetramethyl- Related Literature

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